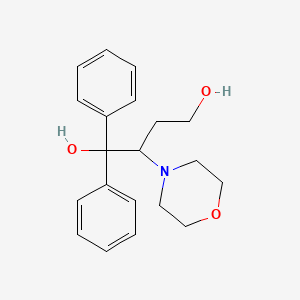

2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol is an organic compound that features both morpholine and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol typically involves the reaction of morpholine with diphenylbutanediol under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and cell signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including its use as an antitumor agent and in the treatment of other diseases

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cell signaling pathways, leading to various biological effects. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Morpholine: An organic compound with a similar structure, featuring both amine and ether functional groups.

4-(4-(1-Morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine: A compound with morpholine groups and pyridine heterocyclic structures.

2-(4-Morpholinyl)aniline: Another compound with a morpholine group, used in various chemical applications.

Uniqueness

2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol is unique due to its specific combination of morpholine and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol is a compound of significant interest due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a morpholine ring attached to a diphenyl butanediol structure. This unique configuration contributes to its biological properties, particularly its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- GABAergic Activity : Similar to 1,4-butanediol (BDO), this compound may exhibit GABAergic properties. BDO is metabolized to gamma-hydroxybutyrate (GHB), which acts as a GABA_B receptor agonist. This mechanism could induce sedative effects and influence mood regulation .

- Neuroprotective Effects : Research indicates that compounds with similar structures may possess neuroprotective properties, potentially offering benefits in neurodegenerative conditions through modulation of neurotransmitter systems .

- Antioxidant Activity : Some studies suggest that related compounds may exhibit antioxidant properties, reducing oxidative stress in cells and tissues. This could be particularly relevant in conditions characterized by high oxidative stress levels .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Sedative Effects : Due to its potential GABAergic activity, the compound may have sedative effects similar to those observed with GHB and BDO. This has implications for its use in managing anxiety and sleep disorders.

- Muscle Relaxation : The compound's ability to modulate GABA receptors may contribute to muscle relaxation effects, making it a candidate for treating muscle spasms or tension-related disorders.

Toxicology and Safety Profile

The safety profile of this compound is critical for its therapeutic application. Studies on 1,4-butanediol provide insights into potential toxicity:

- Acute Toxicity : The acute toxicity levels of related compounds indicate moderate toxicity when administered orally. For instance, the oral LD50 for BDO ranges from 1525 to 1830 mg/kg in rats . Similar assessments for this compound are necessary to establish safe dosage levels.

- Withdrawal Symptoms : Withdrawal from BDO can lead to severe symptoms such as seizures and autonomic instability . Understanding these withdrawal effects is crucial for evaluating the safety of long-term use of this compound.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of structurally similar compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds significantly reduced cell death and improved neuronal survival rates through antioxidant mechanisms.

Case Study 2: Sedative Properties

Clinical observations reported that patients administered GHB analogs experienced significant sedation without severe adverse effects at therapeutic doses. This suggests a potential for this compound in managing sleep disorders.

Data Summary

| Property | Value/Observation |

|---|---|

| Chemical Structure | Morpholine ring + diphenyl butanediol |

| Mechanism of Action | GABA_B receptor agonism |

| Sedative Effects | Yes (similar to GHB) |

| Acute Toxicity (LD50) | Moderate (similar to BDO) |

| Neuroprotective Potential | Yes (antioxidant properties) |

Properties

CAS No. |

81413-40-3 |

|---|---|

Molecular Formula |

C20H25NO3 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

2-morpholin-4-yl-1,1-diphenylbutane-1,4-diol |

InChI |

InChI=1S/C20H25NO3/c22-14-11-19(21-12-15-24-16-13-21)20(23,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19,22-23H,11-16H2 |

InChI Key |

SHICFENLPFJHFF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(CCO)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.